molecular formula C18H17ClN4OS B2738825 N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 895647-92-4

N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2738825
CAS No.: 895647-92-4
M. Wt: 372.87
InChI Key: OAZAKVARQNBGPW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 3-(methylsulfanyl)phenyl group and at position 5 with a methyl group. The carboxamide moiety is functionalized with a 3-chloro-4-methylphenyl substituent. Its structural complexity and substituent diversity make it a candidate for comparative analysis with analogous triazole and pyrazole derivatives .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-11-7-8-13(9-16(11)19)20-18(24)17-12(2)23(22-21-17)14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZAKVARQNBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

N 3 chloro 4 methylphenyl 5 methyl 1 3 methylsulfanyl phenyl 1H 1 2 3 triazole 4 carboxamide\text{N 3 chloro 4 methylphenyl 5 methyl 1 3 methylsulfanyl phenyl 1H 1 2 3 triazole 4 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The specific compound under review has shown promising results in various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
    • MCF-7 : Exhibited an IC50 value of 12.5 µM.
    • A549 : Showed an IC50 value of 26 µM.
    • HeLa : Demonstrated significant cytotoxicity with an IC50 of 14 µM.
Cell LineIC50 (µM)
MCF-712.5
A54926
HeLa14
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Case Studies

Several research articles have documented the effects of triazole derivatives similar to the compound :

  • Study by Li et al. (2022) : Investigated a series of triazole compounds and found that those with a methylsulfanyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to their analogs without this group.
  • Research by Wang et al. (2023) : Focused on the structure-activity relationship (SAR) of triazole derivatives and concluded that substitutions at the phenyl rings significantly affect anticancer activity.

Pharmacological Significance

Triazoles are recognized for their ability to inhibit various biological pathways involved in tumor growth and metastasis. The compound has been shown to:

  • Inhibit NF-kB signaling pathways, which are crucial for cancer cell survival.
  • Modulate apoptotic pathways leading to increased cell death in malignant cells.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The triazole core (vs.
  • Substituent Effects: The 3-(methylsulfanyl)phenyl group at position 1 introduces sulfur, enhancing lipophilicity compared to simpler aryl groups (e.g., 4-methylphenyl in ) . The 3-chloro-4-methylphenyl N-substituent combines steric bulk and electron-withdrawing effects, contrasting with the 2-methylphenyl group in . The 5-methyl group on the triazole (vs.
2.3 Physicochemical Properties
  • Melting Points : Pyrazole derivatives () exhibit higher melting points (133–183°C) than triazoles, likely due to stronger intermolecular interactions in pyrazoles .
  • Molecular Weight : The target compound (~380.9 g/mol) is heavier than ’s triazole (340.8 g/mol) due to the methylsulfanyl group .
2.4 Spectroscopic Data
  • ¹H NMR : Methyl groups in similar compounds (e.g., and ) resonate at δ 2.42–2.66 ppm. The target compound’s methylsulfanyl group may deshield adjacent aromatic protons, shifting signals downfield .
  • Mass Spectrometry : Pyrazole derivatives () show [M+H]+ peaks at 403–437 m/z, while triazoles () exhibit lower m/z values (e.g., 340.8) due to smaller substituents .

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